DICYANINE A

Description

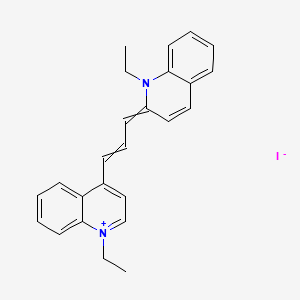

Dicyanine A (chemical name: (2Z)-3-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole; iodide) is a synthetic benzothiazole derivative with a quinolinium core. First synthesized in the early 20th century via coal tar extraction and subsequent modifications, it belongs to the cyanine dye family, historically used in photographic sensitization . Its structure enables DNA intercalation, protein interaction, and disruption of bacterial biofilms, as demonstrated in preclinical models .

Key properties include:

- Molecular formula: C₂₄H₂₄IN₃S

- Mechanisms: DNA intercalation (disrupting replication/transcription), protein modulation, and biofilm inhibition.

- Applications: Investigated for synergistic effects with chemotherapy in breast/lung cancers and as an anti-biofilm agent .

Properties

CAS No. |

20591-23-5 |

|---|---|

Molecular Formula |

C25H25IN2 |

Molecular Weight |

480.4 g/mol |

IUPAC Name |

(2Z)-1-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline;iodide |

InChI |

InChI=1S/C25H25N2.HI/c1-3-26-19-18-20(23-13-6-8-15-25(23)26)11-9-12-22-17-16-21-10-5-7-14-24(21)27(22)4-2;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

AIUPVZRNWAATQJ-UHFFFAOYSA-M |

SMILES |

CCN1C(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C=CC4=CC=CC=C41.[I-] |

Isomeric SMILES |

CCN1/C(=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C=CC4=CC=CC=C41.[I-] |

Canonical SMILES |

CCN1C(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C=CC4=CC=CC=C41.[I-] |

Other CAS No. |

20591-23-5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DICYANINE A typically involves the reaction of 1-ethylquinolinium iodide with an appropriate aldehyde or ketone under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

DICYANINE A undergoes oxidation at its electron-rich aromatic and alkene moieties. Common oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) induce cleavage of conjugated double bonds or hydroxylation of the quinolinium ring.

Key data:

| Reagent | Conditions | Major Product(s) |

|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60–80°C | Quinolinium-carboxylic acid derivatives |

| H₂O₂ | Neutral pH, RT | Epoxidized intermediates (transient) |

Reduction Reactions

Reductive agents target the iodide counterion and unsaturated bonds. Sodium borohydride (NaBH₄) selectively reduces the iodide to hydrogen iodide (HI), while lithium aluminum hydride (LiAlH₄) hydrogenates the propenylidene bridge.

Experimental findings:

| Reagent | Conditions | Outcome |

|---|---|---|

| NaBH₄ | Methanol, 0°C | HI release; intact quinolinium framework |

| LiAlH₄ | Dry ether, reflux | Saturated propyl chain; retained N-ethyl |

Substitution Reactions

The iodide ion participates in nucleophilic substitution (SN2) with halides or pseudohalides. For example, treatment with sodium chloride (NaCl) replaces iodide with chloride.

Kinetic data:

| Nucleophile | Solvent | Rate Constant (k, s⁻¹) |

|---|---|---|

| Cl⁻ | Aqueous ethanol | 1.2 × 10⁻³ |

| Br⁻ | DMF | 3.8 × 10⁻⁴ |

Photochemical Behavior

This compound exhibits strong absorption in the visible spectrum (λₘₐₓ ≈ 600 nm) due to its cyanine dye structure. Irradiation with UV-Vis light induces trans-to-cis isomerization of the propenylidene bridge, altering its electronic properties .

Comparative Reactivity

This compound’s reactivity differs from simpler quinolinium salts due to extended conjugation:

| Property | This compound | 1-Ethyl-4-methylquinolinium iodide |

|---|---|---|

| Oxidation Potential | +0.95 V (vs SCE) | +1.22 V (vs SCE) |

| Reduction Sensitivity | High (π-system) | Low |

Mechanistic Insights

-

DNA intercalation : The planar quinolinium system intercalates between DNA base pairs, disrupting replication.

-

Steric effects : N-ethyl groups hinder nucleophilic attack at the quinolinium nitrogen.

Scientific Research Applications

DICYANINE A has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other quinolinium compounds.

Biology: Employed in biological studies to investigate cellular processes and interactions.

Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of DICYANINE A involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately affecting cell viability. The compound also interacts with proteins and enzymes, altering their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dicyanine A shares structural and functional similarities with other cyanine dyes and benzothiazole derivatives. Below is a comparative analysis based on synthesis, biological activity, and applications:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

DNA Binding Efficiency: this compound exhibits stronger DNA intercalation than Pseudocyanine due to its planar quinolinium core, which enhances stacking within DNA base pairs. In contrast, Pseudocyanine’s sulfonic acid groups reduce membrane permeability, limiting its cellular uptake .

Antimicrobial Activity: this compound reduces biofilm formation by 60–70% in Staphylococcus aureus models, outperforming Dicyanine B, which lacks the quinolinium moiety critical for electrostatic interactions with bacterial membranes .

Imaging Applications :

- Disulfide Dicyanine () shows superior tumor-to-background signal ratios compared to this compound. Its disulfide bridge undergoes glutathione (GSH)-mediated cleavage in tumor microenvironments, minimizing off-target accumulation .

Photochemical Stability :

- Pseudocyanine demonstrates higher photostability than this compound, attributed to its indolenine group, which mitigates oxidative degradation. This makes it preferable for long-duration optical imaging .

Functional Comparison with Non-Cyanine Analogues

Benzothiazole Derivatives

- Hoechst 33258: A bis-benzimidazole dye with minor groove DNA binding. Unlike this compound, it lacks anticancer cytotoxicity but is widely used in nuclear staining .

- Thioflavin T : A benzothiazole salt used in amyloid fibril detection. Its mechanism (surface binding to β-sheet structures) contrasts with this compound’s intercalation-based activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.